molecular formula C11H12IN5O B251580 3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide

3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B251580
M. Wt: 357.15 g/mol
InChI Key: LRBAFBSWSQHLJX-UHFFFAOYSA-N
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Description

3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an iodine atom and a tetrazole ring. The presence of the iodine atom and the tetrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the tetrazole ring through a [2+3] cycloaddition reaction.

    Iodination of Benzamide: The benzamide core can be iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the tetrazole ring. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzamide core.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Reagents like DCC and catalysts like DMAP.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can form complex organic molecules with diverse functionalities.

Scientific Research Applications

3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to enzymes or receptors involved in various biological processes. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Similar structure but with the iodine atom at a different position.

    3-(2-oxo-2H-chromen-3-yl)-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Contains a chromenyl group instead of the iodine atom.

    Benzamide, N-[3-[1,3-dioxo-3-(2H-tetrazol-5-yl)propyl]-2-hydroxyphenyl]: Features a hydroxyphenyl group and a different substitution pattern.

Uniqueness

3-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of both the iodine atom and the tetrazole ring, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C11H12IN5O

Molecular Weight

357.15 g/mol

IUPAC Name

3-iodo-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H12IN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,15,18)

InChI Key

LRBAFBSWSQHLJX-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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